4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole
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Overview
Description
4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a benzimidazole core substituted with a bromine atom at the 4-position and a trifluoromethylsulphonyl group at the 6-position. This combination of substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and reduce production time .
Chemical Reactions Analysis
4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethylsulphonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can disrupt normal cellular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole include:
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole: Lacks the sulphonyl group, resulting in different reactivity and applications.
4-Bromo-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the benzimidazole core, leading to different chemical properties and uses.
Properties
Molecular Formula |
C8H4BrF3N2O2S |
---|---|
Molecular Weight |
329.10 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethylsulfonyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4BrF3N2O2S/c9-5-1-4(17(15,16)8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) |
InChI Key |
NDHODDROMJJEBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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